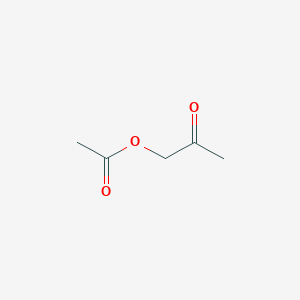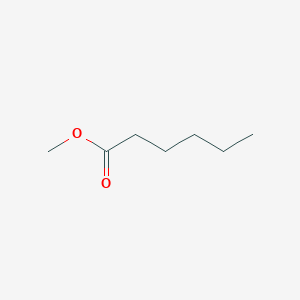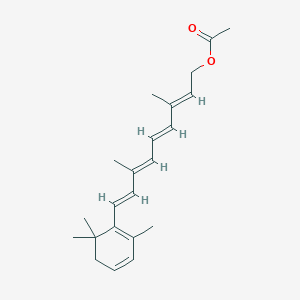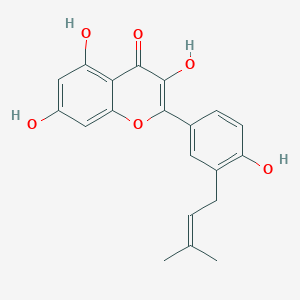
Acetoxyacetone
Vue d'ensemble
Description
Acetoxyacetone, also known as 2-oxopropyl acetate, is a chemical compound with the molecular formula C5H8O3. It is a clear, pale yellow to amber liquid with a fruity, buttery odor. This compound is a carboxylic ester and a ketone, making it a versatile building block in the synthesis of various pharmaceutical and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of (2-methyloxiran-2-yl)methanol with lead tetraacetate. This reaction proceeds under mild conditions and yields this compound as a product .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of acetic acid with acetone in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields. The product is then purified by distillation under reduced pressure to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Acetoxyacetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and acetone.
Reduction: It can be reduced to form 1,2-propanediol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions
Major Products Formed:
Oxidation: Acetic acid and acetone.
Reduction: 1,2-propanediol.
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Acetoxyacetone is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: this compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of acetoxyacetone involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways. This compound can form covalent bonds with these targets, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Acetoacetic acid: A beta-keto acid that shares some chemical properties with acetoxyacetone but has a different functional group arrangement
Uniqueness: this compound is unique due to its dual functional groups (ester and ketone), which provide it with a wide range of reactivity and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-oxopropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERHVIZRVGDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060459 | |
| Record name | 1-(acetyloxy)-2-Propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber liquid with a nutty odor; [Acros Organics MSDS] | |
| Record name | Acetoxyacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
66.00 °C. @ 12.00 mm Hg | |
| Record name | Acetoxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | Acetoxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | Acetoxyacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
592-20-1 | |
| Record name | 1-(Acetyloxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxyacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(acetyloxy)-2-Propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetonyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOXYACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM71768T6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetoxyacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Acetoxyacetone in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis. One notable application is its role as a trimethylenemethane dipole surrogate in a three-component 1,3-difunctionalization reaction. This reaction sequence involves selective γ-deprotonation, α-alkylation, and a unique palladium(0)-catalyzed branch-selective allylic alkylation. [] Additionally, this compound acts as a building block in synthesizing fully substituted 1,3,4-oxadiazoles through an efficient, green, one-pot, three-component reaction involving aromatic carboxylic acids and N-Isocyanimino-triphenylphosphorane in water. [, ]
Q2: How is this compound formed as a byproduct in food chemistry?
A2: this compound has been identified as a volatile compound in heated fats and oils containing linoleic acid. Specifically, it was found in heated linoleic acid esterified propoxylated glycerol (EPG-08 linoleate). [] While the exact formation mechanism in this context needs further investigation, it likely stems from the oxidative and thermal decomposition processes occurring during heating.
Q3: Can you elaborate on the role of this compound in the context of palladium-catalyzed reactions?
A3: this compound plays a crucial role in understanding the mechanism of palladium-catalyzed reactions involving olefins. Research indicates that during the Pd(II)-catalyzed oxo-acyloxylation of olefins, this compound (α-acetoxyacetone) is generated through a palladium enolate intermediate. This pathway diverges from the formation of methyl ketone products, which proceed through the commonly proposed alkylperoxide intermediates followed by 1,2-hydride migration. []
Q4: What are the identified volatile compounds associated with this compound in pineapple?
A4: Analysis of pineapple volatiles revealed this compound alongside other compounds such as dimethyl malonate, trans-tetrahydro-α,α,trimethyl-5-vinyl fur-furyl alcohol, methyl cis-(4?)-octenoate, γ-butyrolactone, methyl β-hydroxybutyrate, and various esters of hexanoic and octanoic acids. [] Further research into potential biogenetic pathways for these compounds within the pineapple matrix could provide insights into their formation and significance.
Q5: How does this compound contribute to understanding atmospheric chemistry?
A5: this compound is a significant product in the atmospheric oxidation of specific unsaturated acetates. For example, it is a primary product of the reaction of 2-methyl-2-propenyl acetate (MPA) with atmospheric oxidants like O3, OH, Cl, and NO3 radicals. [] Studying these reactions helps us understand the fate and impact of unsaturated acetates in the atmosphere, particularly in forming secondary organic aerosols.
Q6: Are there any known instances of this compound being used as a starting material in synthetic transformations?
A6: Research highlights the use of this compound derivatives, specifically 1-Carbamoyl-2-oxopropyl acetate derivatives, as starting materials for synthesizing more complex molecules. This transformation involves a methylene acetoxylation process using (diacetoxyiodo)benzene (DIB) as the oxidant. [] This methodology showcases the potential of this compound derivatives in developing efficient synthetic routes for valuable compounds.
Q7: Has this compound been identified in any other natural sources besides pineapple?
A7: While the provided research highlights pineapple as a source of this compound, [] further investigation is needed to determine its presence in other natural sources. Exploring this aspect could uncover potential biological roles or contribute to understanding the flavor profiles of various fruits and plants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)





